3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNOS/c21-18-8-4-5-16(15-18)9-10-20(23)22-12-11-19(24-14-13-22)17-6-2-1-3-7-17/h1-8,15,19H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYNRZXRWRACOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen.
Substitution Reactions: Introduction of the 3-chlorophenyl and 7-phenyl groups can be done through nucleophilic substitution reactions.
Final Assembly: The propan-1-one moiety can be introduced through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions could target the carbonyl group in the propan-1-one moiety.
Substitution: The aromatic rings (3-chlorophenyl and 7-phenyl) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur and nitrogen-containing heterocycles.
Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory or antimicrobial activities.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The thiazepane ring and aromatic substituents could play a role in binding to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one, differing primarily in substituent positions, functional groups, or oxidation states. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Electronic Comparison of Analogous Compounds
Substituent Position and Electronic Effects
- Chlorophenyl vs. Fluorophenyl : The target compound’s 3-chlorophenyl group provides stronger electron-withdrawing effects compared to the 2-fluorophenyl group in . Chlorine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems, while fluorine’s electronegativity could improve metabolic stability.
- The methoxy group’s ortho position relative to the ketone may also induce steric hindrance, affecting binding affinity.
Functional Group Modifications
- Sulfone vs. Thiazepane : The sulfone (─SO₂─) modification in increases polarity and introduces strong hydrogen-bond acceptor sites, which may improve water solubility but reduce blood-brain barrier penetration.
- Hydroxyl Group: The hydroxyl group in adds a hydrogen-bond donor, enhancing interactions with polar residues in enzyme active sites. This modification is absent in the target compound, suggesting divergent pharmacological profiles.
Computational Insights
Density functional theory (DFT) studies, as described in , highlight the importance of exact exchange and correlation functionals in modeling such compounds. For instance:
- The electron density topology (via Multiwfn ) of the target compound’s thiazepane ring may exhibit distinct Laplacian profiles compared to sulfone-modified analogs, influencing charge distribution and reactivity.
Research Findings and Implications
- Synthetic Accessibility : The unmodified thiazepane core in the target compound may offer simpler synthesis routes compared to sulfone or hydroxylated derivatives, which require additional oxidation or protection/deprotection steps.
- 3-chloro) critically affects target selectivity. For example, 2-chlorophenyl groups in may favor interactions with sterically constrained binding pockets.
Biological Activity
3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one, with the CAS number 1705760-00-4, is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula is C20H22ClNOS, and it has a molecular weight of 359.91 g/mol. This compound exhibits structural characteristics that suggest a range of possible pharmacological effects, particularly in cancer research and neuropharmacology.
Chemical Structure
The compound features a thiazepane ring, which is known for its diverse biological activities. The presence of the chlorophenyl and phenyl groups enhances its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound have shown promising results in various biological assays:
- Anticancer Activity : Several studies have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7). These compounds often exhibit higher efficacy than established chemotherapeutics like Tamoxifen .
- Neuropharmacological Effects : Compounds with similar thiazepane structures have been evaluated for their activity on voltage-gated sodium and calcium channels, indicating potential for anticonvulsant properties .
Anticancer Studies
A notable study focused on the synthesis of β-aryl ketones, including derivatives similar to this compound. In vitro assays revealed:
- Cytotoxicity : The compound exhibited significant cytotoxicity on MCF-7 cells with IC50 values lower than those of reference drugs .
| Compound | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| This compound | TBD | Tamoxifen | TBD |
Neuropharmacological Activity
Research involving thiazepane derivatives has shown that these compounds can modulate neuronal excitability:
- Voltage-Gated Ion Channels : Some derivatives demonstrated balanced inhibition of sodium and calcium channels, suggesting potential as anticonvulsants .
| Compound | Effect on Sodium Channels | Effect on Calcium Channels |
|---|---|---|
| This compound | Moderate Inhibition | Moderate Inhibition |
Case Studies
In a comparative study involving various thiazepane derivatives:
- Synthesis and Evaluation : A series of compounds were synthesized and evaluated for their anticancer properties. The introduction of different substituents on the thiazepane ring significantly affected their biological activity.
- Mechanism of Action : The proposed mechanism involves interaction with specific enzymes or receptors that regulate cell proliferation and apoptosis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
